An In-depth Technical Guide to the Chemical Properties and Structure of 3,7-Dimethyloctanal
An In-depth Technical Guide to the Chemical Properties and Structure of 3,7-Dimethyloctanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyloctanal, also known by synonyms such as tetrahydrogeranial and dihydrocitronellal, is a branched aliphatic aldehyde.[1] Its structure and properties make it a subject of interest in various chemical and biological fields. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological interactions of 3,7-dimethyloctanal, tailored for a scientific audience.
Chemical and Physical Properties
The chemical and physical properties of 3,7-dimethyloctanal are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| IUPAC Name | 3,7-dimethyloctanal | [1] |
| Molecular Formula | C₁₀H₂₀O | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| Boiling Point | 197.00 to 198.00 °C @ 760.00 mm Hg | [1] |
| Melting Point | Data not readily available for 3,7-dimethyloctanal. For the related compound 3,7-Dimethyl-7-hydroxyoctanal, the melting point is reported as 22-23 °C. | [2] |
| Density | 0.815 g/cm³ | |
| Solubility | Insoluble in water (13 mg/L at 20 °C); soluble in ethanol. | [1] |
| CAS Number | 5988-91-0 | [1] |
| SMILES | CC(C)CCCC(C)CC=O | [1] |
| InChI | InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h8-10H,4-7H2,1-3H3 | [1] |
Chemical Structure and Stereoisomerism
3,7-Dimethyloctanal is a chiral molecule due to the stereocenter at the C3 position. The presence of this chiral center means that 3,7-dimethyloctanal can exist as two enantiomers: (R)-3,7-dimethyloctanal and (S)-3,7-dimethyloctanal. The specific rotation and biological activity of each enantiomer may differ. The general structure consists of an eight-carbon chain with methyl groups at positions 3 and 7, and a terminal aldehyde group.
Experimental Protocols for Characterization
The characterization of 3,7-dimethyloctanal relies on standard analytical techniques for volatile organic compounds. While specific, detailed experimental protocols for this exact compound are not extensively published, the following are representative methodologies for the analysis of fragrance aldehydes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the separation and identification of volatile compounds like 3,7-dimethyloctanal.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column is typically used for the separation of fragrance aldehydes. A common choice is a column with a stationary phase like 5% phenyl-methylpolysiloxane.
-
Injection: A small volume of the sample, typically 1 µL, is injected in split or splitless mode, depending on the concentration.
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of components. A representative program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the resulting fragments is scanned over a relevant range (e.g., 40-400 amu). Identification is achieved by comparing the obtained mass spectrum with reference libraries (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 3,7-dimethyloctanal, confirming the connectivity of atoms and the presence of functional groups.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube.
-
¹H NMR:
-
The aldehydic proton is expected to appear in the downfield region, typically between δ 9.5 and 10.0 ppm.[3]
-
Protons on the carbons alpha to the carbonyl group will be shifted downfield.
-
The methyl and methylene protons will appear in the upfield region, with their chemical shifts and splitting patterns providing information about their connectivity.
-
-
¹³C NMR:
-
The carbonyl carbon of the aldehyde will give a characteristic signal in the downfield region, typically around δ 200 ppm.
-
The other carbon atoms will appear at chemical shifts consistent with their local electronic environment.
-
-
Data Acquisition: Standard pulse sequences are used to acquire the spectra. Important parameters include the number of scans, relaxation delay, and spectral width.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: As 3,7-dimethyloctanal is a liquid, it can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[4][5]
-
Data Acquisition: The infrared spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Expected Absorptions:
-
A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde will be observed in the region of 1740-1720 cm⁻¹.[6]
-
Characteristic C-H stretching vibrations for the aldehyde proton will appear as two weak bands around 2830-2695 cm⁻¹.[6]
-
C-H stretching and bending vibrations for the alkyl chain will be present in their typical regions.
-
Biological Activity and Signaling Pathways
The biological activity of 3,7-dimethyloctanal is primarily associated with its role as an odorant. While specific signaling pathways for this molecule have not been extensively elucidated, a general understanding can be derived from studies on similar aldehydes and the olfactory system.
Olfactory Signaling
The perception of odorants like 3,7-dimethyloctanal is initiated by their interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity.
Proposed Signaling Pathway:
References
- 1. 3,7-Dimethyloctanal | C10H20O | CID 110747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,7-Dimethyl-7-Hydroxyoctanal [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. orgchemboulder.com [orgchemboulder.com]
